molecular formula C15H15BrFNO B7742783 (4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide

(4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide

Cat. No.: B7742783
M. Wt: 324.19 g/mol
InChI Key: CQTSDRYILDTCEB-UHFFFAOYSA-N
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Description

(4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide is a chemical compound that features a bromide anion paired with a cationic structure containing a fluorophenyl and a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide typically involves the reaction of 4-fluoroaniline with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with hydrobromic acid to yield the final product. The reaction conditions often include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid for halogenation.

Major Products:

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

(4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings with specific properties.

Mechanism of Action

The mechanism of action of (4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of the target. Pathways involved may include inhibition of specific enzymes or interference with signal transduction processes.

Comparison with Similar Compounds

  • 2-fluoro-4-methylphenol
  • 4-fluorophenol
  • 2-fluorophenol

Comparison: (4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide is unique due to its combination of fluorophenyl and methylphenyl groups, which confer distinct electronic and steric properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

(4-fluorophenyl)-[2-(4-methylphenyl)-2-oxoethyl]azanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO.BrH/c1-11-2-4-12(5-3-11)15(18)10-17-14-8-6-13(16)7-9-14;/h2-9,17H,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQTSDRYILDTCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C[NH2+]C2=CC=C(C=C2)F.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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